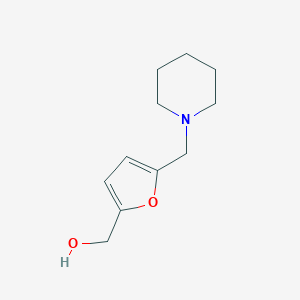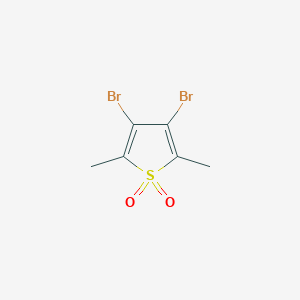
3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Reductive Dehalogenation : Irradiation of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide in the presence of pentacarbonyliron leads to reductive dehalogenation, suggesting a pathway for modifying the compound's chemical structure (Usieli, Gronowitz, & Andersson, 1979).
Synthesis of Methoxy-Dimethylthiophenes : Using 3,4-Dibromo-2,5-dimethylthiophene as a starting material, researchers synthesized 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene using Cu(I)Br as a catalyst (Peeters, Jacobs, Eevers, & Geise, 1994).
Nitration and Novel Coupling Reactions : The treatment of 3,4-Dibromo-2,5-dimethylthiophene with nitric acid resulted in unique coupling reactions and the formation of various brominated and nitro-substituted derivatives (Suzuki et al., 1981).
Synthesis of Dialkylaminomethyl Substituted Halobutadienes : The reaction of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide with different amines led to the formation of various isomeric dialkylaminomethyl-substituted halobutadienes, demonstrating its utility in synthesizing functionalized unsaturated aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987).
Photoluminescence Properties : Studies on the photoluminescence frequencies and quantum efficiencies of derivatives of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide revealed significant findings in relation to their crystal structures, highlighting potential applications in materials science (Barbarella et al., 2001).
Propriétés
IUPAC Name |
3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O2S/c1-3-5(7)6(8)4(2)11(3,9)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKFFLZFTZHYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1(=O)=O)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356003 | |
| Record name | 3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide | |
CAS RN |
70061-39-1 | |
| Record name | 3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



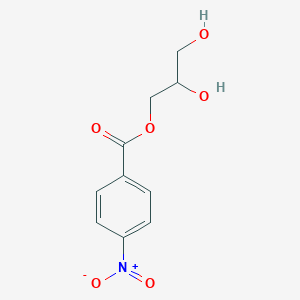
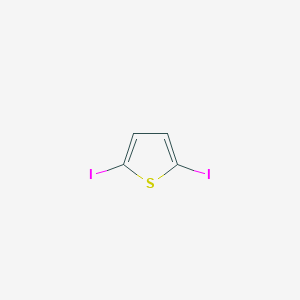
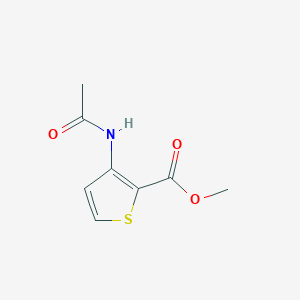
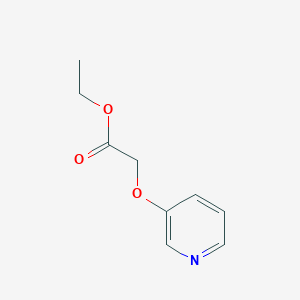
![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)
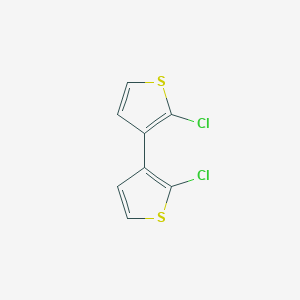
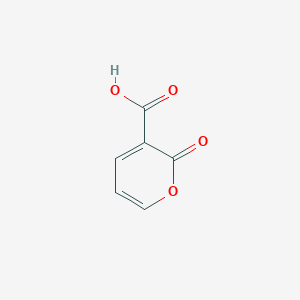
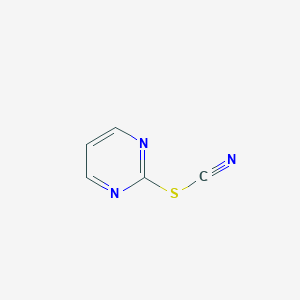
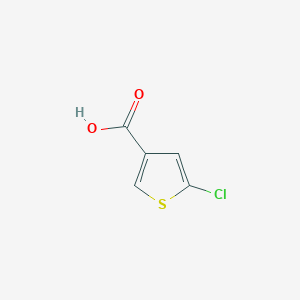
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
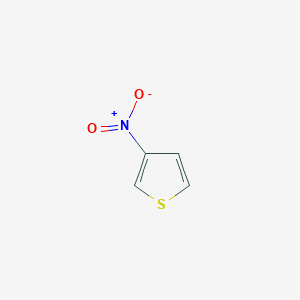
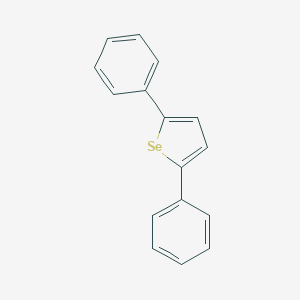
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)
